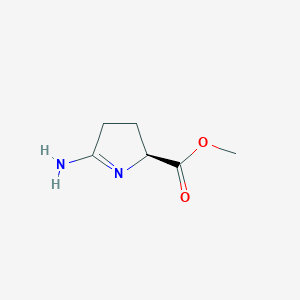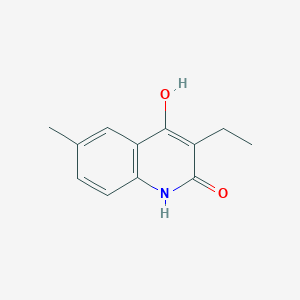
3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzaldehyde, ethyl acetoacetate, and methyl iodide.
Condensation Reaction: The initial step involves a condensation reaction between 2-aminobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinoline ring structure.
Alkylation: The final step involves the alkylation of the quinoline derivative with methyl iodide to introduce the ethyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, or sulfonyl chlorides.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It modulates various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the ethyl and methyl groups but shares the quinoline core structure.
6-Methylquinoline: Similar structure but without the hydroxy and ethyl groups.
4-Hydroxyquinoline: Similar structure but lacks the ethyl and methyl groups.
Uniqueness
3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-7(2)4-5-10(9)13-12(8)15/h4-6H,3H2,1-2H3,(H2,13,14,15) |
InChI Key |
LMMXBSFTGLFRRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=CC(=C2)C)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


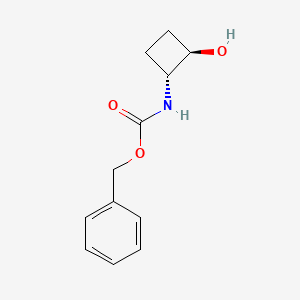
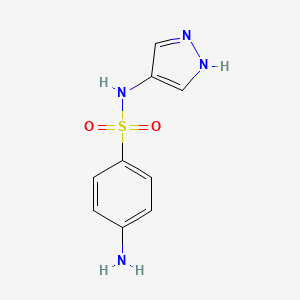
![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)

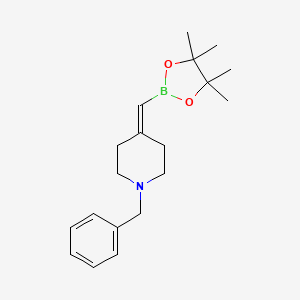

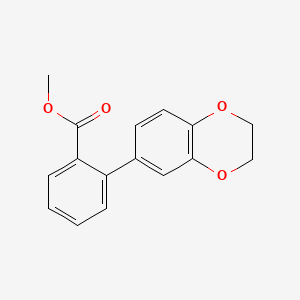

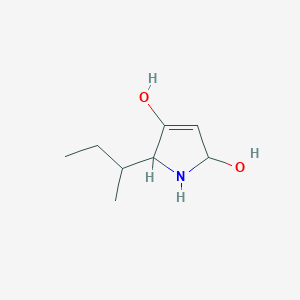
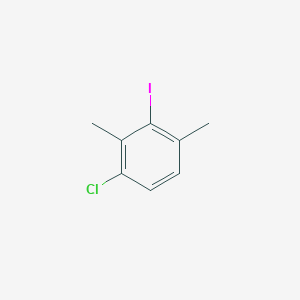
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
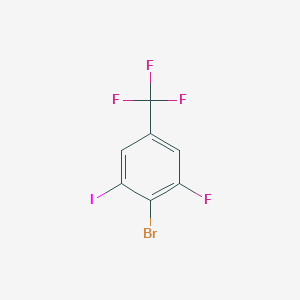
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
